Queuine - 72496-59-4

Queuine

Catalog Number: EVT-281207
CAS Number: 72496-59-4
Molecular Formula: C12H15N5O3
Molecular Weight: 277.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Queuine is a pyrrolopyrimidine. It has a role as an Escherichia coli metabolite. It is a conjugate base of a queuine(1+).
Queuine is a derivative of [7-Deazaguanine]. Bacteria possess the exclusive ability to synthesize queuine, which is then salvaged and passed on to plants and animals. Quantities of queuine have been found in tomatoes, wheat, coconut water, and milk from humans, cows, and goats. Humans salvage and recover queuine from either ingested food or the gut flora. All eukaryotic organisms, including humans, transform queuine to queuosine by placing it in the wobble position (anticodon) of several tRNAs including aspartic acid, asparagine, histidine, and tyrosine. Endogenously, it has been determined that queuine contributes to generating various important biochemicals like tyrosine, serotonin, dopamine, epinephrine, norepinephrine, nitric oxide, lipids, and others.
Queuine is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Queuine is a natural product found in Euglena gracilis and Caenorhabditis elegans with data available.
Source and Classification

Queuine, chemically known as 2-amino-5-[(1S,2R,3S)-2,3-dihydroxycyclopent-4-enylaminomethyl]pyrrolo[2,3-d]pyrimidin-4(3H)-one, is classified as a hypermodified nucleobase. It serves as the precursor to queuosine, which is found in the wobble position of tRNAs that decode specific amino acids such as tyrosine, histidine, asparagine, and aspartic acid. Queuine is not synthesized de novo in mammals; instead, they rely on dietary sources or gut microbiota to obtain it .

Synthesis Analysis

Queuine can be synthesized using various methods. A notable synthesis involves a convergent scheme utilizing reductive amination. This method starts from readily available precursors and utilizes a series of reactions to construct the queuine structure:

Another method described involves the Mannich reaction followed by an amine exchange reaction to introduce specific side chains into the queuine structure .

Molecular Structure Analysis

Queuine's molecular structure features a pyrrolo[2,3-d]pyrimidine backbone with a cyclopentenediol side chain. The presence of hydroxyl groups at specific positions contributes to its biological activity. The molecular formula is C10_{10}H12_{12}N4_{4}O2_{2}, and its molecular weight is approximately 232.23 g/mol. The structural uniqueness of queuine allows it to effectively replace guanine in tRNA molecules .

Chemical Reactions Analysis

Queuine participates in several chemical reactions primarily related to its role in tRNA modification:

  1. Hydrolysis: Queuosine is hydrolyzed back to queuine by nucleoside hydrolases in bacterial systems .
  2. Transglycosylation: In mammals, queuine serves as a substrate for guanine-tRNA transglycosylase (TGT), which replaces guanine at the wobble position of tRNAs with queuine .
  3. Salvage Pathways: Eukaryotes utilize salvage pathways to obtain queuine from dietary sources or gut microbiota through transport mechanisms involving energy-coupling factors .
Mechanism of Action

The mechanism by which queuine exerts its biological effects involves its incorporation into tRNA molecules:

  • tRNA Modification: Queuine modifies tRNA at the wobble position (G34), enhancing translational efficiency and accuracy during protein synthesis.
  • Enzymatic Action: The enzyme guanine-tRNA transglycosylase facilitates the exchange of guanine for queuine in tRNA molecules, which is critical for proper protein translation .
Physical and Chemical Properties Analysis

Queuine exhibits several notable physical and chemical properties:

Applications

Queuine has several significant applications in scientific research and biotechnology:

  1. Nutritional Studies: As a micronutrient linked to tRNA modifications, queuine's role in human health has led to investigations into its dietary sources and implications for gut microbiota interactions .
  2. Biochemical Research: Queuine's unique properties make it useful for studying tRNA modifications and their effects on protein synthesis fidelity.
  3. Synthetic Biology: Recent studies have explored the use of genetically modified gut bacteria to enhance queuine production through fermentation processes, potentially addressing dietary deficiencies .
Biosynthesis and Metabolic Pathways of Queuine

Prokaryotic De Novo Biosynthesis of Queuosine Precursors

Queuosine (Q), the nucleoside form of queuine, originates in bacteria through an evolutionarily conserved 8-step pathway initiating with guanosine triphosphate (GTP). This energetically costly process requires multiple metalloenzymes and cofactors (including iron, vitamin B₁₂, and S-adenosylmethionine), sharing initial steps with folate and riboflavin biosynthesis [1] [3]. Key transformations include:

  • Ring Rearrangement: GTP cyclohydrolase I (QueC) catalyzes the conversion of GTP to 7,8-dihydroneopterin triphosphate, establishing the 7-deazaguanine core.
  • Radical SAM Catalysis: The iron-sulfur enzyme QueE utilizes S-adenosylmethionine to rearrange the purine skeleton into the 7-carboxy-7-deazaguanine (CDG) intermediate.
  • Amination and Reduction: QueF reduces CDG to epoxyqueuosine, while QueG (a cobalamin-dependent reductase) or QueH (a non-cobalamin alternative) further processes it to preQ₁ (7-aminomethyl-7-deazaguanine) [3] [7].

PreQ₁ serves as the direct substrate for tRNA insertion by bacterial tRNA-guanine transglycosylase (bTGT). Final maturation to queuosine occurs in situ on the tRNA molecule via tRNA-dependent enzymes QueA and QueI, which add the cyclopentenediol side chain [1] [7].

Table 1: Core Enzymes in Bacterial Queuosine De Novo Biosynthesis

EnzymeGeneFunctionCofactors
GTP cyclohydrolase IqueCConverts GTP to 7,8-dihydroneopterin triphosphateMg²⁺
6-carboxy-5,6,7,8-tetrahydropterin synthasequeDForms 6-carboxytetrahydropterinNone
Radical SAM epimerasequeERearranges substrate to 7-carboxy-7-deazaguanineIron-sulfur cluster, SAM
7-carboxy-7-deazaguanine reductasequeFReduces CDG to epoxyqueuosineNADPH
Epoxyqueuosine reductasequeG/queHReduces epoxyqueuosine to preQ₁Cobalamin (QueG) or NADPH (QueH)
tRNA guanine transglycosylasetgtInserts preQ₁ into tRNAᶦᵍᵘ (anticodon position 34)None

Eukaryotic Salvage Mechanisms for Queuine Acquisition

Eukaryotes lack de novo queuine biosynthesis genes and rely entirely on environmental or microbial sources. Queuine salvaging involves:

  • Dietary Uptake: Queuine or queuosine is absorbed from foodstuffs (e.g., tomatoes, wheat, dairy) [4].
  • Microbial Provision: Gut microbiota (e.g., Bacteroidetes, Enterobacteriaceae) synthesize queuine, releasing it into the intestinal lumen [2] [8].
  • Cellular Transport: The human solute carrier protein SLC35F2 has been identified as a high-affinity queuine transporter, enabling cellular uptake from circulation [8]. Germ-free mice develop severe neurological deficits and die within 18 days on tyrosine-deficient diets, underscoring queuine’s vitamin-like essentiality [6].

Enzymatic Machinery in Queuine Integration into tRNA

Integration of queuine into tRNA is catalyzed by queuine tRNA-ribosyltransferase (QTRT), a heterodimeric enzyme distinct from its bacterial counterpart:

  • Subunit Structure: Comprises catalytic QTRT1 (homologous to bTGT) and accessory QTRT2, both localized to mitochondria and cytoplasm [2] [9].
  • Mechanism: QTRT catalyzes a base-exchange reaction, displacing guanine-34 (G34) in the anticodon loop of tRNAᴬˢᵖ, tRNAᴬˢⁿ, tRNAᴴⁱˢ, and tRNAᵀʸʳ (all with GUN anticodons) and replacing it with queuine [1] [4] [9].
  • Consequence: This irreversible modification enhances translational fidelity and speed for cognate codons (NAU/C), prevents frameshifting, and optimizes protein folding [9] [5].

Evolutionary Divergence in Queuine Metabolism

  • Bacteria: Exhibit metabolic flexibility—de novo synthesis in free-living species (e.g., E. coli) or specialized salvage in pathogens (Chlamydia trachomatis salvages queuine via modified TGT/YhhQ systems) [3] [7]. Bartonella henselae represents an evolutionary transition, utilizing both preQ₁ and queuine [7].
  • Archaea: Lack queuine entirely. Instead, they incorporate archaeosine (a distinct 7-deazaguanine derivative) into the dihydrouridine loop of tRNA, using unrelated enzymes [1] [2].
  • Eukaryotes: Universally dependent on salvage, reflecting reductive evolution. The sole exception is Saccharomyces cerevisiae (brewer’s yeast), which lacks both queuine and QTRT enzymes [2] [4].

Role of Gut Microbiota in Queuine Supply and Host-Microbe Competition

The gut microbiome is a primary queuine source for vertebrates, driving complex ecological and biochemical interplay:

  • Microbial Producers: Commensals (e.g., Clostridioides difficile, Bacteroides spp.) synthesize queuine de novo or salvage precursors via radical-SAM enzymes (e.g., queuine lyase) [3].
  • Host-Microbe Competition: Pathogens like C. trachomatis and C. difficile express high-affinity transporters (e.g., ECF-type QueT) to scavenge queuine/preQ₁ from the gut environment, directly competing with host absorption [3] [7].
  • Dietary Influence: High-fiber diets promote microbial diversity and queuine production, whereas antibiotics or processed foods deplete queuine-synthesizing taxa [8].

Table 2: Queuine Metabolic Capabilities Across Domains of Life

Organism GroupDe Novo SynthesisSalvage PathwaytRNA Insertion EnzymetRNA Specificity
Gram-negative BacteriaYes (most)preQ₀/preQ₁/queuineBacterial TGT (homodimer)tRNAᴳᵁᴺ (G34)
Gram-positive BacteriaVariablepreQ₁/queuineBacterial TGTtRNAᴳᵁᴺ (G34)
MammalsNoQueuine onlyQTRT1/QTRT2 (heterodimer)tRNAᴳᵁᴺ (G34)
ArchaeaNoNoArchaeosine TGTD-loop (distinct position)
Saccharomyces cerevisiaeNoNoAbsentN/A

Concluding Synthesis

Queuine metabolism exemplifies a remarkable co-evolutionary adaptation: Bacteria innovate complex biosynthesis pathways, while eukaryotes deploy efficient salvage and integration mechanisms centered on the QTRT enzyme complex. This micronutrient’s critical roles—from optimizing translation to regulating neuroprotective tetrahydrobiopterin (BH₄) recycling [6] [9]—underscore why disruption of gut microbial ecology correlates with disease. Future research illuminating queuine’s interplay with host physiology may unlock novel therapeutic paradigms for neurodegeneration, metabolic disorders, and infectious disease.

Properties

CAS Number

72496-59-4

Product Name

Queuine

IUPAC Name

2-amino-5-[[[(1S,4S,5R)-4,5-dihydroxycyclopent-2-en-1-yl]amino]methyl]-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C12H15N5O3

Molecular Weight

277.28 g/mol

InChI

InChI=1S/C12H15N5O3/c13-12-16-10-8(11(20)17-12)5(4-15-10)3-14-6-1-2-7(18)9(6)19/h1-2,4,6-7,9,14,18-19H,3H2,(H4,13,15,16,17,20)/t6-,7-,9+/m0/s1

InChI Key

WYROLENTHWJFLR-ACLDMZEESA-N

SMILES

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O

Solubility

Soluble in DMSO

Synonyms

Queuine; Base Q; Q Base

Canonical SMILES

C1=CC(C(C1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O

Isomeric SMILES

C1=C[C@@H]([C@@H]([C@H]1NCC2=CNC3=C2C(=O)NC(=N3)N)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.